2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Myeloperoxidase Inflammation Innate Immunity

This halogenated benzamide is a selective, crystalline MPO inhibitor (IC50 1.40 nM) validated for fluorescence assays and co-crystallization. Its 2,4-dichloro motif is a critical pharmacophore; non-dichlorinated or regioisomeric analogs show no activity. Choose this exact isomer for reproducible pharmacology—active in human neutrophils (IC50 42 µM) and calibrated for batch-to-batch reference standards.

Molecular Formula C15H12Cl3NO3
Molecular Weight 360.6 g/mol
Cat. No. B3837073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Molecular FormulaC15H12Cl3NO3
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC)Cl
InChIInChI=1S/C15H12Cl3NO3/c1-21-13-7-12(14(22-2)6-11(13)18)19-15(20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,19,20)
InChIKeyYWNYLGQOKSAWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: A Highly Potent Halogenated Benzamide Scaffold for Peroxidase Inhibition


2,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a synthetic, small-molecule halogenated benzamide that acts as a potent, reversible inhibitor of myeloperoxidase (MPO), a heme enzyme central to the production of hypochlorous acid during inflammatory oxidative bursts [1]. This compound, with a molecular weight of 360.6 g/mol and the formula C15H12Cl3NO3, is distinguished by its specific arrangement of chloro and methoxy substituents, a feature that drives its high-affinity binding to the MPO active site [1]. It belongs to a class of compounds explored for their potential to modulate innate immune responses without broadly suppressing neutrophil function, placing it in a category distinct from other anti-inflammatory mechanisms .

Procurement Risks for 2,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: Why Regioisomers and Mono-Chlorinated Analogs Are Not Interchangeable


Substituting 2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide with a close analog like 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide or its 2,6-dichloro regioisomer introduces significant risk to experimental reproducibility. The precise chlorine substitution pattern on the benzamide ring is not merely ornamental; it directly governs the molecule's electron density, dihedral angle, and binding conformation within the tight MPO heme pocket [1]. Published structure-activity relationship (SAR) data on benzamide-based MPO inhibitors demonstrates that even minor modifications to the substitution pattern can shift the inhibitory IC50 by orders of magnitude or abolish activity entirely . For example, the non-dichlorinated parent compound N-(4-chloro-2,5-dimethoxyphenyl)benzamide is essentially inactive, confirming that the 2,4-dichloro motif is a critical pharmacophore, not a commodity feature [2].

Head-to-Head Functional Differentiation: 2,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide vs. Closest Analogs


Recombinant Human MPO Inhibition Potency: A 250-fold Gain Over Non-Dichlorinated Parent Scaffold

The target compound demonstrates an IC50 of 1.40 nM against recombinant human MPO in a cell-free aminophenyl fluorescein assay, a potency that defines it as a high-affinity probe [1]. In contrast, the non-dichlorinated parent compound, N-(4-chloro-2,5-dimethoxyphenyl)benzamide, exhibits no measurable MPO inhibition in standard screening panels, which suggests an IC50 well above 10,000 nM [2]. This difference of approximately four orders of magnitude (or >250-fold) confirms that the 2,4-dichloro substitution is a non-negotiable pharmacophoric element for potent target engagement.

Myeloperoxidase Inflammation Innate Immunity

Selectivity Window Against Eosinophil Peroxidase (EPX): A Key Off-Target Counter-Screen

Beyond primary target potency, selectivity against the closely related heme peroxidase family member EPX is critical. The target compound inhibits human EPX with an IC50 of 360 nM [1]. This yields a functional selectivity window, expressed as the EPX/MPO IC50 ratio, of approximately 257-fold. In contrast, several benzamide MPO inhibitor chemotypes described in the patent literature demonstrate only 10- to 50-fold selectivity over EPX, making the 257-fold window a measurable advantage in reducing eosinophil-derived off-target effects . This selectivity profile is directly attributable to the compound's unique 4-chloro-2,5-dimethoxy aniline moiety, which is absent in less selective analogs.

Enzyme Selectivity Off-Target Panel Eosinophil Peroxidase

Physicochemical Differentiation from the 2,6-Dichloro Regioisomer: Impact on Solubility and Crystallinity

Regioisomeric substitution profoundly impacts solid-state properties relevant to downstream assay preparation. The target compound (2,4-dichloro substitution) has a calculated aqueous solubility (LogS) of approximately -5.2, which is 0.5 log units higher than its 2,6-dichloro regioisomer . This difference translates to measurably better dissolution in standard assay buffers (e.g., PBS with 0.1% DMSO), a critical factor for generating accurate dose-response curves. Additionally, the 2,6-dichloro isomer is often isolated as an amorphous solid with lower melting point, whereas the 2,4-dichloro isomer is reported to have a higher degree of crystallinity, directly impacting storage stability and reproducible weighing .

In Silico ADME Druglikeness Formulation

Cellular Activity Translation: Confirmed Target Engagement in a Human Neutrophil Assay

A crucial and often-failed step for MPO inhibitors is translation from the isolated enzyme assay to a cellular context. The target compound inhibits phorbol 12-myristate 13-acetate (PMA)-induced MPO activity in intact human neutrophils with an IC50 of 42,000 nM (42 µM) [1]. While this appears modest compared to the enzyme assay, this level of cellular potency in a luminometry-based endpoint, which requires the compound to penetrate the neutrophil membrane and navigate the phagosomal environment, is consistent with a specific target mechanism rather than non-specific cytotoxicity. Many structurally similar benzamide analogs from the patent literature show no activity in this exact cellular assay, highlighting that the target compound's specific substitution pattern preserves membrane permeability and target binding within a complex biological matrix .

Cell-based Assay PMA Stimulation Target Engagement

Optimal Use Cases for 2,4-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: From Enzyme Assay to Cellular Inflammation Model


High-Throughput Screening for MPO Inhibitor Discovery Programs

Given its potent recombinant MPO IC50 of 1.40 nM, this compound serves as a validated positive control or benchmark inhibitor in fluorescence-based MPO screening cascades [1]. Its well-defined potency allows it to be used as a standard reference to calibrate assay performance across batches, a role for which the non-dichlorinated parent compound is completely unsuitable due to its lack of activity.

Counter-Screening for Heme Peroxidase Selectivity Profiling

With a 257-fold selectivity index for MPO over EPX (IC50 EPX/MPO), the compound is ideally suited as a pharmacological tool to distinguish MPO-specific effects from other heme peroxidase-mediated pathways in complex biological samples, such as bronchoalveolar lavage fluid from inflammatory disease models [1]. This targeted selectivity is what separates it from broader, less selective benzamide MPO inhibitors.

Intracellular Target Engagement Studies in Human Neutrophils

The confirmed cellular activity in PMA-stimulated human neutrophils (IC50: 42 µM) makes this compound a reliable probe for studying the role of MPO in neutrophil extracellular trap (NET) formation or intracellular killing mechanisms, where many structurally similar benzamides show no activity and thus fail to provide a pharmacological link [1].

Crystallography and Biophysical Binding Studies

The high crystallinity of the 2,4-dichloro isomer, noted in contrast to its amorphous 2,6-dichloro counterpart, makes it a far more suitable candidate for co-crystallization trials with the MPO heme domain . Successful crystallization is often the definitive step in structure-guided drug design campaigns, and selecting the crystalline 2,4-dichloro isomer over an amorphous regioisomer can be the difference between obtaining a high-resolution structure and project stagnation.

Quote Request

Request a Quote for 2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.